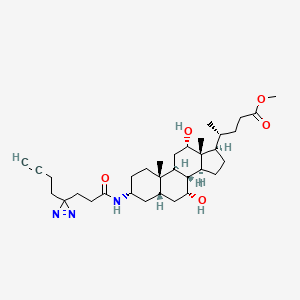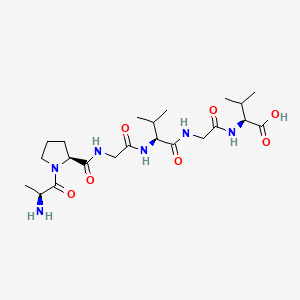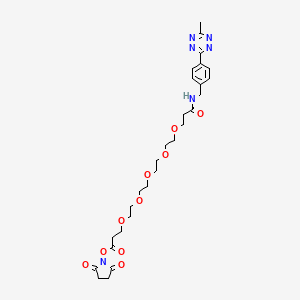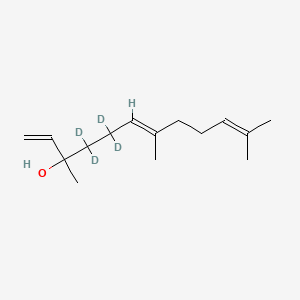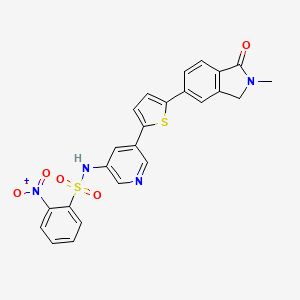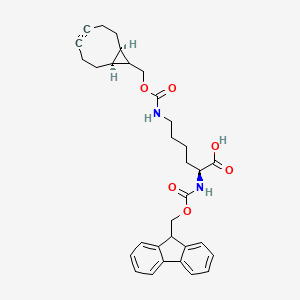![molecular formula C16H18ClNO3 B12368975 3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride](/img/structure/B12368975.png)
3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride: is a deuterated derivative of a phenylmethyl-dihydroisoquinoline compound Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, which can influence its chemical properties and biological activity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride typically involves multiple steps, including the introduction of deuterium atoms and the formation of the dihydroisoquinoline core. Common synthetic routes may include:
Deuteration: Introduction of deuterium atoms into the precursor molecules through catalytic exchange reactions or deuterated reagents.
Formation of Isoquinoline Core: Cyclization reactions to form the dihydroisoquinoline structure.
Functional Group Modifications: Introduction of hydroxyl and phenylmethyl groups through substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenylmethyl and hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Tetrahydroisoquinoline derivatives.
Substitution Products: Various substituted isoquinoline derivatives.
科学的研究の応用
Chemistry:
Isotope Labeling: Used as a labeled compound in studies involving reaction mechanisms and metabolic pathways.
Catalysis: Investigated for its potential as a catalyst or catalyst precursor in organic synthesis.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Explored for its binding affinity to certain receptors, which can influence biological activity.
Medicine:
Drug Development: Investigated as a potential therapeutic agent due to its unique structural features and biological activity.
Pharmacokinetics: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated compounds.
Industry:
Material Science:
Analytical Chemistry: Used as a standard or reference compound in analytical techniques such as mass spectrometry.
作用機序
The mechanism of action of 3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The incorporation of deuterium can influence the compound’s binding affinity and stability, leading to altered biological activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: The compound may bind to receptors, modulating their activity and influencing downstream signaling pathways.
類似化合物との比較
1-[(4-Hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol: Non-deuterated analog with similar structural features.
3,3,4,4-Tetradeuterio-1-[(4-methoxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol: Deuterated analog with a methoxy group instead of a hydroxyl group.
Uniqueness:
Deuterium Incorporation: The presence of deuterium atoms can influence the compound’s chemical stability, metabolic pathways, and biological activity, making it unique compared to its non-deuterated analogs.
Structural Features:
This detailed article provides a comprehensive overview of 3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H18ClNO3 |
|---|---|
分子量 |
311.79 g/mol |
IUPAC名 |
3,3,4,4-tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C16H17NO3.ClH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H/i5D2,6D2; |
InChIキー |
SWWQQSDRUYSMAR-NXMSQKFDSA-N |
異性体SMILES |
[2H]C1(C2=CC(=C(C=C2C(NC1([2H])[2H])CC3=CC=C(C=C3)O)O)O)[2H].Cl |
正規SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



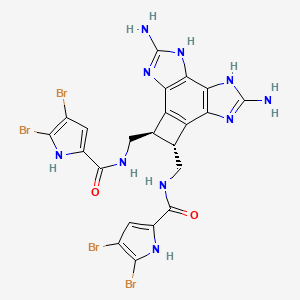
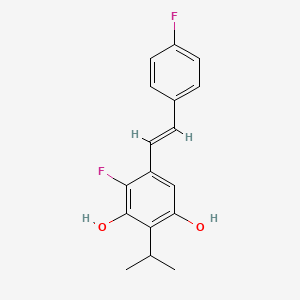

![2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine](/img/structure/B12368930.png)
